

3-(4-Boc-piperazin-1-yl)propanoic acid spectral data (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Cat. No.: B2730576

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Characterization of 3-(4-Boc-piperazin-1-yl)propanoic acid

Abstract

As a pivotal building block in contemporary drug discovery and medicinal chemistry, 3-(4-Boc-piperazin-1-yl)propanoic acid serves as a versatile scaffold for synthesizing complex pharmaceutical agents. Its unique structure, combining a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a propanoic acid chain, offers multiple points for chemical modification.^{[1][2]} The unambiguous confirmation of its molecular structure and purity is a prerequisite for its use in synthesis, making a thorough understanding of its spectral properties essential. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Authored from the perspective of a Senior Application Scientist, this document delves into the interpretation of the spectral data, explains the causality behind experimental choices, and provides detailed, field-proven protocols for data acquisition.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the molecule's fundamental structure. The key features—a Boc-protected amine, a tertiary amine within the piperazine ring, and a carboxylic acid—give rise to a distinct and predictable spectral signature.

- Molecular Formula: $C_{12}H_{22}N_2O_4$ [3]
- Molecular Weight: 258.31 g/mol [3]
- IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid [3]

Caption: Molecular structure of 3-(4-Boc-piperazin-1-yl)propanoic acid.

Proton (1H) NMR Spectroscopy

Proton NMR is the first-line technique for confirming the structural integrity of small organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Summary

The following data represents a typical 1H NMR spectrum acquired in Deuterated Chloroform ($CDCl_3$).

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
f	1.46	Singlet (s)	9H	tert-butyl protons of Boc group
c	-2.45	Triplet (t)	4H	Piperazine protons adjacent to N
b	-2.60	Triplet (t)	2H	-CH ₂ -N (propanoic acid chain)
a	~2.75	Triplet (t)	2H	-CH ₂ -COOH (propanoic acid chain)
d	~3.45	Triplet (t)	4H	Piperazine protons adjacent to N-Boc
-	Broad	Singlet (s)	1H	Carboxylic acid proton (-COOH)

Interpretation and Mechanistic Insights

- The Boc Group (f): The most prominent signal is the sharp singlet at approximately 1.46 ppm, integrating to nine protons.^[4] This is the classic signature of the tert-butyl group on the Boc protecting group. Its singlet nature arises because all nine protons are chemically equivalent and have no adjacent protons to couple with.
- The Piperazine Ring (c, d): The piperazine ring protons are split into two distinct sets of signals. The four protons at ~3.45 ppm (d) are deshielded due to the electron-withdrawing effect of the adjacent carbamate carbonyl group. The other four protons at ~2.45 ppm (c) are further upfield as they are adjacent to the tertiary amine. Both appear as triplets, indicating coupling to their adjacent methylene neighbors within the ring.

- The Propanoic Acid Chain (a, b): The two methylene groups of the propanoic acid chain appear as two distinct triplets. The triplet at ~2.75 ppm (a) is assigned to the protons alpha to the carboxylic acid group, which is strongly electron-withdrawing. The adjacent methylene protons (b) at ~2.60 ppm are slightly more shielded but are deshielded relative to the piperazine protons (c) due to the influence of the nearby nitrogen.
- Carboxylic Acid Proton: The acidic proton of the -COOH group typically appears as a very broad singlet at a variable, downfield chemical shift. Its broadness is due to rapid chemical exchange with trace amounts of water in the solvent.

Experimental Protocol: ^1H NMR

The choice of protocol is critical for acquiring high-quality, reproducible data.

- Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Boc-piperazin-1-yl)propanoic acid. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial before transferring it to a high-quality 5 mm NMR tube.^[5]
 - Expert Insight: Using a deuterated solvent is crucial as it is "invisible" in the ^1H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.^[5] Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument performs automatic tuning, matching, and shimming to optimize the magnetic field homogeneity.
- Acquisition: Acquire the spectrum using standard parameters on a 400 or 500 MHz spectrometer. A typical experiment involves a 90° pulse, a short acquisition time (~2-4 seconds), and a relaxation delay of 1-2 seconds. 16 to 32 scans are usually sufficient for a high signal-to-noise ratio.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

Carbon (^{13}C) NMR Spectroscopy

¹³C NMR provides direct evidence for the carbon skeleton of a molecule, with each unique carbon atom producing a distinct signal.

Data Summary

Label	Chemical Shift (δ , ppm)	Assignment
f	~28.4	tert-butyl CH ₃ of Boc group
a	~33.5	-CH ₂ -COOH (propanoic acid chain)
d	~43.8	Piperazine CH ₂ adjacent to N-Boc
c	~53.1	Piperazine CH ₂ adjacent to N
b	~57.0	-CH ₂ -N (propanoic acid chain)
e	~79.5	tert-butyl quaternary C of Boc group
-	~154.7	C=O of Boc group
-	~177.0	C=O of carboxylic acid

Interpretation and Mechanistic Insights

The ¹³C spectrum confirms the presence of eight distinct carbon environments, consistent with the molecular structure.

- **Carbonyl Carbons:** The two carbonyl carbons are the most deshielded, appearing far downfield. The carboxylic acid carbonyl is typically found around 177 ppm, while the carbamate carbonyl of the Boc group is around 155 ppm.[6]
- **Boc Group Carbons (e, f):** The quaternary carbon (e) of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons (f) are highly shielded and appear upfield at ~28.4 ppm.[7]
- **Aliphatic Carbons (a, b, c, d):** The remaining four signals correspond to the four unique methylene carbons of the piperazine ring and the propanoic acid chain. Their chemical shifts

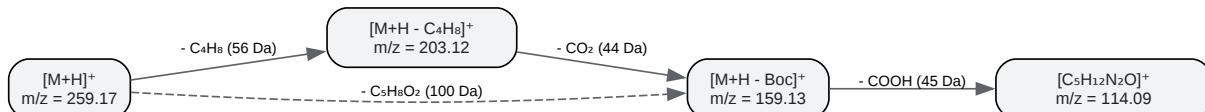
are determined by their proximity to the electron-withdrawing nitrogen and oxygen atoms. The carbons adjacent to the Boc-protected nitrogen (d) are more shielded than those adjacent to the tertiary amine nitrogen (c, b).

Experimental Protocol: ^{13}C NMR

- Sample Preparation: A higher concentration is required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope. Use 50-100 mg of the compound dissolved in ~0.7 mL of deuterated solvent.[5]
- Acquisition: The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon. A standard pulse program like zgpg30 is used. Due to the lower sensitivity, a longer acquisition time and more scans (e.g., 1024 or more) are necessary, which can take from 20 minutes to several hours.[5]
- Processing: Similar to ^1H NMR, the data undergoes Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., CDCl_3 at 77.16 ppm) is used for referencing.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this.[8]


Data Summary (Positive Ion ESI-MS)

m/z	Ion	Assignment
259.1652	$[\text{M}+\text{H}]^+$	Protonated molecular ion
203.1234	$[\text{M}+\text{H}-\text{C}_4\text{H}_8]^+$	Loss of isobutylene from Boc group
159.1339	$[\text{M}+\text{H}-\text{Boc}]^+$	Loss of the entire Boc group
114.0917	$[\text{C}_5\text{H}_{12}\text{N}_2\text{O}]^+$	Piperazine-propanoic fragment

Interpretation of Fragmentation

The fragmentation of N-Boc protected amines is highly characteristic and serves as a diagnostic tool.

- Molecular Ion: In positive ion mode, the molecule is readily protonated, typically on one of the nitrogen atoms, to give the $[M+H]^+$ peak at m/z 259.[9]
- Boc Group Fragmentation: The Boc group is thermally and acid-labile, leading to characteristic fragmentation pathways under ESI conditions.[10]
 - Loss of Isobutylene (m/z 203): A major fragmentation route involves the loss of isobutylene (56 Da) via a McLafferty-like rearrangement, resulting in a carbamic acid intermediate.[11]
 - Loss of Boc (m/z 159): Subsequent loss of CO_2 (44 Da) from the carbamic acid intermediate, or the direct cleavage of the entire Boc group (100 Da), yields the deprotected piperazinyl propanoic acid cation. This is often a very prominent peak.
- α -Cleavage: Cleavage of the carbon-carbon bond alpha to the tertiary amine nitrogen is another common fragmentation pathway for amines, leading to further fragmentation of the core structure.[12]

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for 3-(4-Boc-piperazin-1-yl)propanoic acid in ESI-MS.

Experimental Protocol: LC-MS

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Perform a serial dilution to a final concentration of ~1-10 μ g/mL using the initial mobile phase composition.[13]
- Chromatographic Separation (LC): While direct infusion is possible, coupling with liquid chromatography (LC) is standard practice to ensure sample purity.

- Column: A C18 reverse-phase column is suitable for this polar molecule.
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Expert Insight: The addition of formic acid aids in the protonation of the analyte, which is essential for positive mode ESI, leading to enhanced signal intensity.[9]
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI), positive ion mode.
 - Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to acquire accurate mass data. A full scan is performed over a mass range of m/z 50-500.
 - Tandem MS (MS/MS): To confirm fragmentation pathways, the $[M+H]^+$ ion (m/z 259) can be isolated and subjected to collision-induced dissociation (CID) to generate the fragment ions described above.

Conclusion

The collective spectral data from ^1H NMR, ^{13}C NMR, and mass spectrometry provide a cohesive and unambiguous characterization of 3-(4-Boc-piperazin-1-yl)propanoic acid. The ^1H NMR confirms the presence and connectivity of all proton environments, ^{13}C NMR validates the carbon framework, and high-resolution MS confirms the elemental composition and reveals diagnostic fragmentation patterns characteristic of the N-Boc protecting group. These datasets and protocols serve as a reliable benchmark for researchers and scientists to ensure the identity and quality of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tecan.com [tecan.com]
- To cite this document: BenchChem. [3-(4-Boc-piperazin-1-yl)propanoic acid spectral data (NMR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2730576#3-4-boc-piperazin-1-yl-propanoic-acid-spectral-data-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com